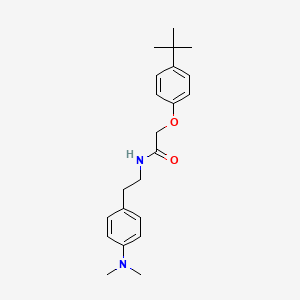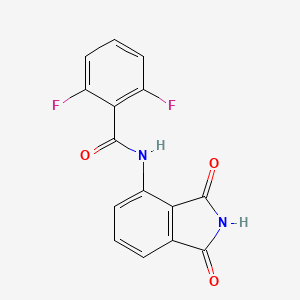
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory activities . The structure of this compound includes a phthalimide moiety and a difluorobenzamide group, which contribute to its unique chemical and biological properties.
作用机制
Target of Action
The primary target of the compound N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is the tumor necrosis factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Mode of Action
This compound interacts with TNF-α at a molecular level, inhibiting its function . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy, indicating a strong interaction with TNF-α .
Biochemical Pathways
The interaction of this compound with TNF-α affects the inflammatory cascade controlled by this cytokine . This leads to downstream effects such as the inhibition of angiogenesis, reduction of inflammation, and modulation of immune responses .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its anti-proliferative effects .
Result of Action
The molecular and cellular effects of this compound’s action include effective cytotoxicity against MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against these cells .
Action Environment
The synthesis of this compound and its derivatives was performed in water, an environmentally friendly solvent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide typically involves the reaction of phthalic anhydride with 2,6-difluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
科学研究应用
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)acetamide: Another phthalimide derivative with similar pharmacological properties.
N-(1,3-dioxoisoindolin-4-yl)benzenesulfonamide: Known for its anti-inflammatory and anticancer activities.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide group, which enhances its chemical stability and biological activity compared to other similar compounds .
属性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSPHNBLQKFSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
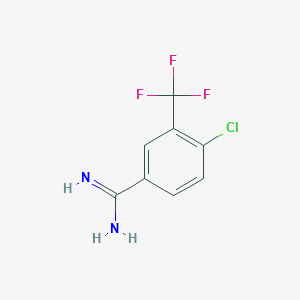
![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2687183.png)
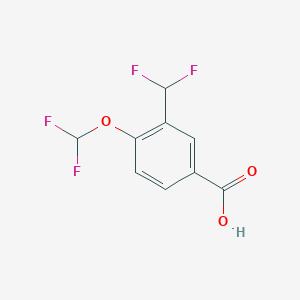

![6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2687187.png)
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)
![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)
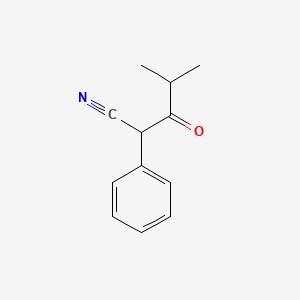

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/new.no-structure.jpg)
![4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine](/img/structure/B2687199.png)
